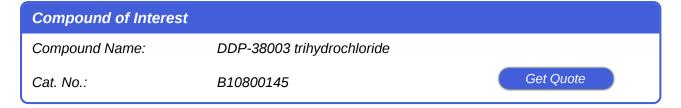


Application Notes and Protocols for DDP-38003 Trihydrochloride in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of **DDP-38003 trihydrochloride**, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), for use in preclinical animal research. The information compiled is intended to ensure consistent and effective delivery of the compound in in vivo studies.

Compound Information

DDP-38003 trihydrochloride is a small molecule inhibitor of KDM1A/LSD1 with a reported IC50 of 84 nM.[1][2][3][4][5] It has demonstrated in vivo efficacy in mouse models of leukemia, leading to a significant increase in survival rates upon oral administration.[1][3][4][6][7] The compound has a reported half-life of 8 hours.[1][3][4][6][7][8]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for **DDP-38003 trihydrochloride**.

Table 1: Physicochemical and Pharmacokinetic Properties



Property	Value	Reference	
Molecular Weight	459.84 g/mol	[1]	
IC50 (KDM1A/LSD1)	84 nM	[1][2][3][4][5]	
Half-life (in vivo)	8 hours	[1][3][4][6][7][8]	
Appearance	Solid	[1][3][6][7]	
Color	Yellow to reddish brown	[1]	

Table 2: Solubility Data

Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (217.47 mM)	Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.	[1][2]
Water	50 mg/mL (108.73 mM)	Ultrasonic treatment may be needed.	[1]

Table 3: Recommended Dosing for In Vivo Studies (Mouse Leukemia Model)

Dosage	Administrat ion Route	Frequency	Vehicle	Outcome	Reference
11.25 mg/kg	Oral	3 days per week for 3 weeks	40% PEG 400 in 5% glucose solution	35% increase in survival	[1][2][3]
22.50 mg/kg	Oral	3 days per week for 3 weeks	40% PEG 400 in 5% glucose solution	62% increase in survival	[1][2][3]



Experimental ProtocolsPreparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **DDP-38003 trihydrochloride** in a suitable solvent, which can then be diluted to the final working concentration for administration.

Materials:

- DDP-38003 trihydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Aseptically weigh the required amount of DDP-38003 trihydrochloride powder.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
- Vortex the solution thoroughly to aid dissolution.
- If precipitation occurs, use an ultrasonic bath to facilitate complete dissolution.
- Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freezethaw cycles.
- Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]



Preparation of Working Solutions for Oral Administration

For in vivo experiments, the stock solution must be diluted into a vehicle suitable for animal administration. Two example protocols are provided below. It is recommended to prepare the working solution fresh on the day of use.[1]

Protocol A: PEG 400 in Glucose Solution

This formulation was used in a mouse leukemia model.[1][2][3]

Materials:

- DDP-38003 trihydrochloride stock solution (in DMSO)
- Polyethylene glycol 400 (PEG 400)
- 5% glucose solution in sterile water
- · Sterile tubes for dilution

Protocol:

- Calculate the required volume of the DDP-38003 trihydrochloride stock solution based on the desired final concentration and the total volume of the working solution needed.
- In a sterile tube, add the calculated volume of the stock solution.
- Add PEG 400 to a final concentration of 40% (v/v).
- Add the 5% glucose solution to reach the final volume.
- · Vortex the solution until it is homogeneous.

Protocol B: Formulation with Co-solvents

This formulation provides an alternative vehicle for oral administration.[1][2]



Materials:

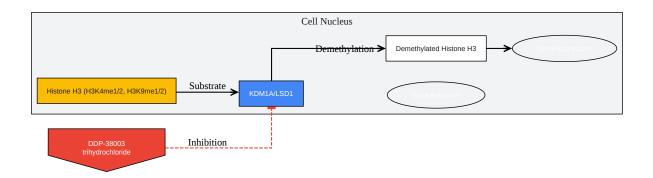
- DDP-38003 trihydrochloride stock solution (25 mg/mL in DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- · Sterile tubes for dilution

Protocol:

- For a 1 mL working solution, start with 100 μL of a 25 mg/mL DDP-38003 trihydrochloride stock solution in DMSO.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until uniform.
- Add 450 μL of saline to bring the final volume to 1 mL.
- Vortex the solution to ensure it is a clear and homogenous mixture. This protocol should yield
 a clear solution of at least 2.5 mg/mL.[1][2]

Visualizations Signaling Pathway



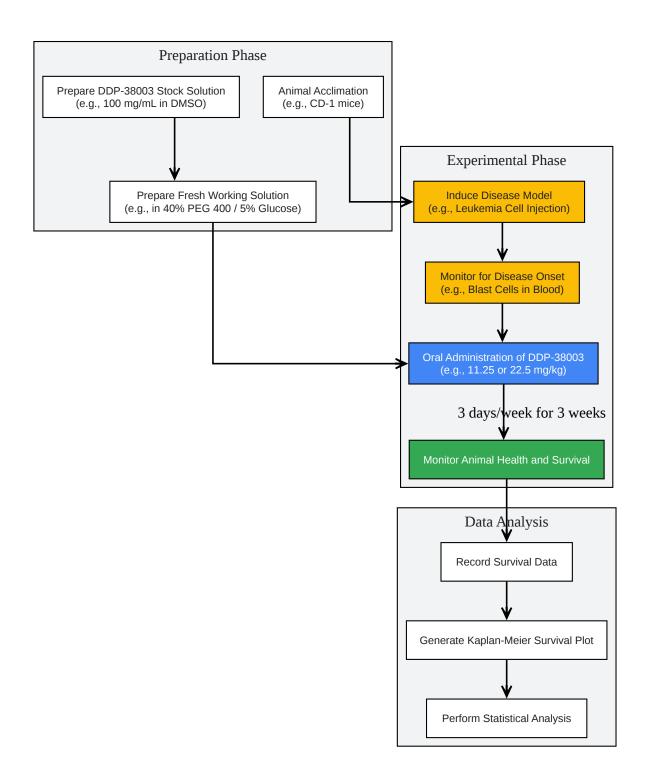


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Caption: DDP-38003 inhibits KDM1A/LSD1, preventing histone demethylation and gene repression.

Experimental Workflow





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Caption: Workflow for an in vivo study of DDP-38003 in a mouse leukemia model.



Important Considerations

- Hygroscopic Nature: DMSO is hygroscopic; use freshly opened solvent for preparing stock solutions to ensure accurate concentration and solubility.[1]
- Fresh Preparations: It is highly recommended to prepare the final working solution for animal administration fresh on the day of use to ensure stability and potency.[1]
- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Combination Therapy: DDP-38003 has been studied in combination with other agents, such as retinoic acid, which may enhance its therapeutic effect.[9]
- Method Validation: The provided protocols are based on existing literature. It is advisable to
 perform small-scale formulation tests to ensure the stability and solubility of DDP-38003 in
 the chosen vehicle before commencing large-scale animal studies. The accuracy of these
 methods has not been independently confirmed by the source of this information.[1][2][3][4]
 [6][7][8]

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